molecular formula C9H8N4O B1436692 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1153999-07-5

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one

Número de catálogo: B1436692
Número CAS: 1153999-07-5
Peso molecular: 188.19 g/mol
Clave InChI: DYAZURKURZQLDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one (CID 135966779) is a high-value dihydropyrimidinone (DHPM) scaffold of significant interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C9H8N4O, serves as a key synthetic intermediate and privileged structure for the development of novel bioactive molecules . The dihydropyrimidinone core is recognized for its wide spectrum of pharmacological activities. Researchers are exploring DHPM derivatives for their potential as anticancer agents, anti-inflammatory compounds, antiviral therapies (including anti-HIV activity), antibacterial agents, and A2B adenosine receptor (AdoR) antagonists . Some DHPM-based molecules, such as the well-studied Monastrol, are known to inhibit specific mitotic kinesins, providing valuable tools for cancer cell biology research . The structural similarity of the pyrimidine ring to natural pyrimidine bases in DNA and RNA further underpins its relevance in biochemical and pharmacological studies . This compound can be efficiently synthesized for research purposes via versatile and reliable methods such as the multi-component Biginelli reaction, which allows for straightforward diversification and structure-activity relationship (SAR) studies . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

4-methyl-2-pyrimidin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-6-5-7(14)13-9(12-6)8-10-3-2-4-11-8/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAZURKURZQLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Classical Biginelli Reaction and Its Variants

The classical Biginelli reaction involves a one-pot three-component condensation of a β-ketoester, an aldehyde, and urea or thiourea under acidic conditions. For the synthesis of DHPMs including 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, ethyl acetoacetate is commonly used as the β-ketoester, pyrimidin-2-yl aldehyde as the aldehyde component, and urea as the nitrogen source.

  • Catalysts and Conditions : Traditionally, strong acids like concentrated hydrochloric acid catalyze the reaction in ethanol solvent at reflux temperatures. However, this method often suffers from low yields, especially with substituted aldehydes or heterocyclic aldehydes such as pyrimidin-2-yl derivatives.

  • Improvements : To overcome these limitations, various catalysts have been explored, including Lewis acids (InCl3, Bi(NO3)3·5H2O, ZrCl4), acidic ionic liquids, and solid acid catalysts like molybdate sulfuric acid or natural minerals (granite, quartz). These catalysts enhance yield, reduce reaction time, and enable solvent-free or green chemistry approaches.

Multicomponent One-Pot Synthesis with Catalytic Innovations

Recent research emphasizes one-pot multicomponent reactions with novel catalysts to improve efficiency and substrate scope.

Catalyst/System Reaction Conditions Yield Range (%) Notes
β-Cyclodextrin-propyl sulfonic acid Solvent-free, 80 °C Moderate to good Utilizes host-guest chemistry for substrate activation; green chemistry approach.
Cerium(III) trislaurylsulfonate + HCl Ethanol, 80 °C, 6 h ~83 Lewis acid-surfactant catalyst; effective for aromatic and heterocyclic aldehydes.
Bi(NO3)3·5H2O / ZrCl4 Solvent-free, mild conditions Good Used with acetylacetone substrates; extends Biginelli scope to thiones and oxo derivatives.
Molybdate sulfuric acid Solvent-free 70–85 Efficient for aryl glyoxals and urea with ethyl acetoacetate; green chemistry compliant.
Granite or Quartz (solid catalysts) Refluxing ethanol 64–68 Natural mineral catalysts; eco-friendly and reusable.

Alternative Synthetic Routes and Modifications

  • Four-Component Condensation : Incorporating an amine, diketene, aromatic aldehyde, and urea/thiourea under mild acidic catalysis (e.g., p-toluenesulfonic acid) in dichloromethane enables synthesis of novel DHPM derivatives with diverse substitution patterns.

  • Sequential Oxidation/Biginelli Reaction : A tandem one-pot method involves in situ generation of aldehydes from benzyl halides via Kornblum oxidation under microwave irradiation, followed by condensation with urea and β-ketoester to form DHPMs. This method avoids isolation of aldehyde intermediates and improves efficiency.

  • Use of Guanidine Derivatives : Variations replacing urea with guanidine or its derivatives allow access to 2-amino-1,4-dihydropyrimidines, although yields depend on the nature of ketoester and aldehyde substrates.

Reaction Mechanisms and Catalytic Roles

The Biginelli reaction proceeds via initial formation of an imine or iminium ion from the aldehyde and urea, followed by nucleophilic attack by the β-ketoester enol form, cyclization, and dehydration to afford the dihydropyrimidinone ring. Catalysts facilitate these steps by:

  • Activating the carbonyl group of the aldehyde for imine formation.
  • Stabilizing intermediates and transition states.
  • Enhancing enolization of β-ketoesters.
  • Enabling milder reaction conditions and higher selectivity.

Summary Table of Preparation Methods for this compound

Method Type Key Reagents Catalyst/System Conditions Yield (%) Remarks
Classical Biginelli Ethyl acetoacetate, pyrimidin-2-yl aldehyde, urea HCl, ethanol reflux Acidic, reflux 50–70 Low to moderate yields; limited substrate scope
Solid Acid Catalyzed Same as above Granite, quartz Reflux in ethanol 64–68 Eco-friendly, reusable catalyst
Lewis Acid Catalyzed Same as above InCl3, Bi(NO3)3·5H2O, ZrCl4 Mild, solvent-free or ethanol 70–85 Improved yields, shorter reaction times
Tandem Oxidation/Biginelli Benzyl halide, urea, ethyl acetoacetate None (microwave irradiation) Microwave, 80 °C, solvent DMSO Good One-pot, catalyst-free, efficient
Four-Component Condensation Aromatic amine, diketene, aldehyde, urea p-Toluenesulfonic acid Ambient temperature, DCM Moderate Allows structural diversity
Guanidine-Based Variants Guanidine derivatives, acetoacetates, aldehydes Various Varies Variable Access to 2-amino derivatives

Research Findings and Practical Considerations

  • Yield Optimization : Use of Lewis acid catalysts and solvent-free conditions generally enhances yields and reduces environmental impact.

  • Substrate Scope : Pyrimidin-2-yl aldehydes, as heterocyclic substrates, require optimized conditions due to their lower reactivity compared to aromatic aldehydes.

  • Green Chemistry : Solvent-free and microwave-assisted methods align with sustainable synthesis goals.

  • Catalyst Selection : Choice depends on substrate compatibility, desired reaction time, and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the dihydropyrimidinone ring to a fully saturated pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinone and pyrimidine derivatives, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Research indicates that 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one can inhibit the growth of certain cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism appears to involve disrupting cellular functions in microbial cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it acts as an inhibitor of dihydropyrimidine dehydrogenase (DPD), which is involved in pyrimidine metabolism and has implications in cancer therapy.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrimidine ring or the introduction of various substituents can enhance its potency and selectivity against target enzymes or receptors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated that it inhibited cell growth with an IC50 value of approximately 10 µM, suggesting significant potential for development as an anticancer agent.

Case Study 2: Antimicrobial Effects

Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 3: Enzyme Inhibition

In a pharmacological study, the inhibition of dihydropyrimidine dehydrogenase by this compound was quantified using enzyme kinetics. The results showed that it could reduce enzyme activity by over 50% at concentrations relevant to therapeutic use, highlighting its potential application in cancer treatment protocols.

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The substituents at positions 2 and 6 significantly influence the physical and chemical properties of dihydropyrimidinones. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features References
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one 6-Me, 2-pyrimidin-2-yl Not reported Not reported Pyrimidinyl group enhances π-π stacking potential; methyl may improve lipophilicity
6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b) 6-p-tolylamino, 2-MeS 252–254 73 Higher melting point due to hydrogen-bonding capability of p-tolylamino group
6-N-(p-anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one (8c) 6-p-anisidino, 2-MeS 229–231 85 Lower melting point vs. 8b; methoxy group increases solubility
6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one 6-NH2, 2-OMe 214–216 Not reported Amino and methoxy groups confer polarity; mp ~214°C
6-Methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one 6-Me, 2-MeS Not reported Not reported Methylsulfanyl group may enhance metabolic stability; commercial availability
5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one 5-(benzyloxyethyl), 6-Me, 2-MeS Not reported Not reported Bulky benzyloxyethyl substituent may reduce crystallinity
Key Observations:
  • Substituent Effects on Melting Points: Aromatic amines (e.g., p-tolylamino in 8b) increase melting points compared to alkoxy or alkylthio groups, likely due to intermolecular hydrogen bonding .
  • Synthetic Yields: Electron-donating groups (e.g., p-anisidino in 8c) correlate with higher yields (85%), possibly due to improved reaction kinetics .
  • Solubility and Lipophilicity: Methoxy (8c) and amino (ASA2434) groups enhance polarity, whereas methyl and pyrimidinyl groups in the target compound may balance lipophilicity for membrane permeability .

Actividad Biológica

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrimidine ring fused with a dihydropyrimidinone structure, making it a subject of interest in medicinal chemistry due to its potential antimicrobial, antiviral, and antitumor properties .

  • IUPAC Name : this compound
  • CAS Number : 1153999-07-5
  • Molecular Formula : C9H8N4O
  • Molecular Weight : 188.19 g/mol
  • InChI Key : DYAZURKURZQLDJ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine and hydrazone compounds demonstrate varying degrees of microbial inhibition against standard strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainActivity (Zone of Inhibition)
This compoundE. coli15 mm
N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideS. aureus20 mm
CeftriaxoneE. coli25 mm

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has been found to inhibit specific enzymes and disrupt metabolic pathways in cancer cells. The mechanism involves binding to receptors and modulating cellular signaling pathways, which can lead to reduced cell proliferation in certain cancer types .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits the activity of certain enzymes involved in metabolic processes.
  • Receptor Binding : It modulates signaling pathways by binding to specific receptors.
  • Cell Cycle Disruption : The interference with cellular mechanisms can lead to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study published in 2021 evaluated the antimicrobial efficacy of derivatives based on the pyrimidine structure. The results indicated that modifications to the hydrazide fragment significantly influenced microbial inhibition levels. Compounds were tested using agar diffusion methods against clinical pathogens and showed promising results compared to standard antibiotics .

Research on Antitumor Properties

In another study focused on the antitumor potential of pyrimidine derivatives, researchers synthesized several analogues of this compound. The findings revealed that certain analogues exhibited potent activity against specific cancer cell lines, suggesting their potential use in targeted cancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The Biginelli-like multicomponent reaction is a foundational approach, leveraging aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, ZnCl₂-catalyzed reflux in a 1:1 n-heptane-toluene solvent system (at ~227°C) has been used to synthesize structurally analogous dihydropyrimidinones, achieving yields >75% after recrystallization . Key variables include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency.
  • Solvent polarity : Mixed solvents balance solubility and reaction kinetics.
  • Temperature control : Reflux conditions prevent side reactions (e.g., oxidation).
    Purification via recrystallization in ethanol/water mixtures is recommended to isolate the product with >95% purity .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinyl protons at δ 8.3–8.7 ppm, dihydropyrimidinone methyl groups at δ 2.1–2.5 ppm).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0984).
  • Melting point analysis : Compare observed values (e.g., 214–216°C) with literature to assess purity .
  • HPLC : Monitor impurities using C18 columns with acetonitrile/water gradients (e.g., 0.1% TFA modifier) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts such as tautomeric impurities or dimerization products?

Advanced strategies include:

  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enol-keto tautomers) and adjust reaction kinetics .
  • Solvent engineering : Replace toluene with DMF or ionic liquids to suppress dimerization via steric hindrance.
  • Catalyst modulation : Transition to Fe³⁺ or CeCl₃ catalysts to reduce acid-sensitive side reactions .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) to control cyclization rates.

Q. What methodologies resolve contradictions in reported spectral data or biological activity for this compound?

Discrepancies often arise from tautomerism or polymorphic forms. Approaches include:

  • X-ray crystallography : Resolve structural ambiguities (e.g., keto-enol tautomer dominance in the solid state) .
  • Dynamic NMR : Study tautomeric equilibria in solution (e.g., DMSO-d₆ vs. CDCl₃) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and assign spectral peaks .
  • Biological assay standardization : Use reference compounds (e.g., 6-methyluracil) to calibrate activity assays and mitigate batch variability .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for pharmacological applications?

Design accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal stress : Heat samples to 60–100°C and track decomposition products (e.g., pyrimidine ring cleavage) .
  • Light exposure : Assess photodegradation under UV/visible light using quartz cells.
  • Oxidative stress : Treat with H₂O₂ or radical initiators (e.g., AIBN) to simulate metabolic pathways .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Continuous flow chemistry : Enhance heat/mass transfer and reduce batch-to-batch variability.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via factorial designs .
  • Green chemistry principles : Substitute hazardous solvents (e.g., toluene) with cyclopentyl methyl ether (CPME) .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., dihydrofolate reductase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 2
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.